molecular formula C7H6BrN3O B11879513 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11879513
M. Wt: 228.05 g/mol
InChI Key: HCZSWZYWCNKCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 1956340-41-2) is a brominated heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its structural resemblance to purine bases, which contributes to its significant pharmacological potential . This compound is particularly valuable in drug discovery for the construction of kinase inhibitors . The bromine atom at the 4-position offers an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing researchers to introduce diverse aromatic and heterocyclic systems . The 1H-pyrazolo[3,4-b]pyridine core has been identified as a suitable hydrogen bond center in kinase inhibitors, with its pyridine ring capable of π–π stacking interactions, making derivatives of this scaffold promising candidates in the development of targeted therapies . Research into this class of compounds has yielded molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties . As a reagent, it is intended for use in laboratory research to develop novel synthetic routes and explore new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

HCZSWZYWCNKCRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=NC=CC(=C21)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Halogenated Pyridine Carboxaldehydes

The pyrazolo[3,4-b]pyridine scaffold is commonly constructed via cyclocondensation reactions. A notable method involves 2-chloro-3-pyridinecarboxaldehyde reacting with hydroxylamine hydrochloride in dimethylformamide (DMF) to form 1H-pyrazolo[3,4-b]pyridine . Adapting this approach, 4-bromo-3-pyridinecarboxaldehyde can undergo cyclization with hydrazine derivatives to yield the brominated core.

Key Steps :

  • Synthesis of 4-bromo-3-pyridinecarboxaldehyde : Bromination of 3-pyridinecarboxaldehyde using N-bromosuccinimide (NBS) in acetic acid directs substitution to position 4 .

  • Cyclization : Reacting 4-bromo-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride (1:1 molar ratio) in DMF at 60°C for 6–8 hours forms 4-bromo-1H-pyrazolo[3,4-b]pyridine . Yields range from 71% to 85% depending on catalyst loading .

Limitations :

  • Requires custom synthesis of 4-bromo-3-pyridinecarboxaldehyde, which may involve multi-step protocols.

  • Direct functionalization post-cyclization (e.g., methoxylation) necessitates orthogonal protection strategies.

O-Methylation of Hydroxy Precursors

Methylation of a hydroxy-substituted intermediate is a robust method to introduce the methoxy group. This approach is exemplified by the conversion of 4-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol to the target compound using methyl iodide .

Procedure :

  • Synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol :

    • Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide in DMF yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine .

    • Hydrolysis of the iodo group using aqueous NaOH at 80°C produces the hydroxy derivative .

  • Methylation : Treating the hydroxy intermediate with methyl iodide (1.2 eq) and sodium hydride (1.1 eq) in DMF at 60°C for 1 hour achieves 85–90% conversion to 4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine .

Advantages :

  • High regioselectivity for methoxylation.

  • Compatible with sensitive functional groups due to mild conditions.

Multicomponent Reactions for Core Assembly

Multicomponent reactions (MCRs) offer a one-pot route to construct the pyrazolo[3,4-b]pyridine skeleton with pre-installed substituents. For example, reacting 4-bromo-3-methoxybenzaldehyde with N-methyl-1-(methylthio)-2-nitroethen-1-amine and 3-aminopyrazole under microwave irradiation forms the target compound in 70–80% yield .

Reaction Conditions :

  • Solvent: Ethanol or DMF.

  • Temperature: 100–120°C (microwave-assisted).

  • Catalyst: Acetic acid (5 mol%) .

Mechanistic Insights :

  • The aldehyde undergoes Knoevenagel condensation with the nitroethenamine, followed by cyclization with the aminopyrazole to form the fused ring system .

Comparative Analysis of Methods

Method Starting Materials Yield Key Advantages Limitations
Cyclocondensation 4-Bromo-3-pyridinecarboxaldehyde71–85%Scalable, high yieldsRequires specialized aldehydes
O-Methylation 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol85–90%Regioselective, mild conditionsMulti-step synthesis of hydroxy precursor
Multicomponent Reaction 4-Bromo-3-methoxybenzaldehyde70–80%One-pot synthesis, atom economyLimited substrate availability

Functionalization via Cross-Coupling Reactions

Post-synthetic modifications enable further diversification. For instance, Suzuki-Miyaura coupling of 4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine with aryl boronic acids introduces aryl groups at position 4 .

Example :

  • Reacting 4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (1 eq) with phenylboronic acid (1.2 eq) and Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C yields 4-phenyl-3-methoxy-1H-pyrazolo[3,4-b]pyridine (78% yield) .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors optimize the cyclocondensation and methylation steps . Key parameters include:

  • Residence Time : 10–15 minutes for cyclocondensation at 100°C .

  • Catalyst Recycling : Hydroxylamine hydrochloride is recoverable via distillation .

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Bromine

The bromine atom at position 4 undergoes nucleophilic substitution under palladium-catalyzed conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME, 80°C4-Aryl-3-methoxy-pyrazolo[3,4-b]pyridine70–85%
Buchwald–HartwigPd₂(dba)₃, XantPhos, amine, dioxane, 100°C4-Amino-3-methoxy-pyrazolo[3,4-b]pyridine60–75%

Key Findings :

  • Suzuki coupling proceeds efficiently with electron-neutral and electron-rich arylboronic acids .

  • Primary and secondary amines yield higher substitution efficiency compared to bulky tert-alkylamines .

Radical-Mediated Functionalization

Homolytic substitution using carbamoyl radicals targets the pyridine ring:

Radical SourceConditionsPosition ModifiedMajor ProductRegioselectivityReference
Formamide/H₂O₂/Fe²⁺Aqueous H₂O₂, FeSO₄, rt, 24 hC-66-Carbamoyl-4-bromo-3-methoxy derivative>80% at C-6

Mechanistic Insight :

  • The carbamoyl radical preferentially attacks C-6 due to higher electron density at this position, as shown by Hückel π-electron density calculations .

Directed Ortho-Metalation at C-7

The C-7 position is selectively functionalized via directed metalation:

ReagentConditionsProductYieldReference
TMPMgCl·LiClTHF, −40°C, followed by electrophile7-Substituted derivatives (e.g., 7-iodo)65–78%

Applications :

  • Post-metalation reactions enable introduction of halides, alkyl, or aryl groups at C-7 .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution:

ElectrophileConditionsPosition ModifiedProductYieldReference
HNO₃/H₂SO₄0°C, 1 hC-55-Nitro-4-bromo-3-methoxy derivative55%
Br₂/FeBr₃CH₂Cl₂, rt, 2 hC-55-Bromo-4-bromo-3-methoxy derivative60%

Regioselectivity :

  • Nitration and bromination favor C-5 due to the directing effects of the methoxy group .

Functionalization of the Pyrazole NH

The NH group participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationK₂CO₃, alkyl halide, DMF, 60°C1-Alkyl-4-bromo-3-methoxy derivatives70–90%
N-AcylationAcCl, pyridine, CH₂Cl₂, 0°C1-Acetyl-4-bromo-3-methoxy derivative85%

Applications :

  • N-Protection directs subsequent reactions to other positions (e.g., C-4 or C-7) .

Reduction Reactions

Selective reduction of the pyridine ring is achievable:

ReagentConditionsProductYieldReference
H₂/Pd-CEtOH, 50 psi, 6 h4-Bromo-3-methoxy-1,2-dihydro derivative90%

Outcome :

  • The dihydro derivative exhibits enhanced solubility and altered biological activity .

Comparative Reactivity Analysis

A comparison with analogous compounds highlights unique features:

CompoundReactivity at C-4Reactivity at C-7N-Functionalization Efficiency
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridineHigh (Pd-catalyzed)Moderate (TMPMgCl)High (70–90%)
5-Bromo-1H-pyrazolo[3,4-c]pyridineLowHighModerate (50–60%)

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these processes, leading to the inhibition of cancer cell growth . The compound’s interaction with TRKs triggers downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are essential for cellular functions .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

Key Structural and Functional Differences

The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of 4-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine with structurally analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine 4-Br, 3-OCH₃ 243.08* Anticancer (organometallic ligand)
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-Br, 3-CF₃ 280.02 High lipophilicity; drug discovery scaffold
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine 3-Br, 1-CH₃ 212.05 Reduced polarity; synthetic intermediate
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-Cl 232.46 Electron-withdrawing substituents; reactive
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-Br, 3-COOEt 285.11 Ester group enhances polarity
3,6-Diamino-1H-pyrazolo[3,4-b]pyridine 3-NH₂, 6-NH₂ 150.14 Protein kinase inhibition (Alzheimer’s focus)

*Calculated based on molecular formula C₇H₆BrN₃O.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl derivative (LogP ~2.5) is more lipophilic than the methoxy analog (estimated LogP ~1.8), influencing blood-brain barrier penetration .
  • Solubility : Methoxy and ester groups enhance aqueous solubility compared to methyl or chloro substituents .
  • Hydrogen bonding: Methoxy and amino groups participate in hydrogen bonding, improving target binding affinity .

Biological Activity

4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused to a pyridine ring with a bromine atom at the 4th position and a methoxy group at the 3rd position. This unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Target Interactions
4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is known to interact with several molecular targets, primarily kinases involved in cancer pathways. It has been studied for its inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in various cancers .

Biochemical Pathways
The compound may influence several biochemical pathways through its interactions with kinases. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and apoptosis .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For example, compounds structurally related to 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine were found to induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa and MCF7 cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound 9aHeLa2.9CDK2 Inhibition
Compound 14gMCF72.6CDK9 Inhibition
Compound 14gHCT-1162.3Apoptosis Induction

Other Biological Activities

In addition to anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been explored for their activity against tuberculosis (TB). Compounds with similar structures have shown promising results in inhibiting Mycobacterium tuberculosis growth, indicating their potential as antitubercular agents .

Case Studies

  • Inhibition of CDK Activity
    A study demonstrated that certain pyrazolo[3,4-b]pyridine derivatives could inhibit CDK2 and CDK9 effectively. The results indicated that these compounds led to significant apoptosis in cancer cell lines while maintaining safety profiles on normal cells .
  • Antitubercular Activity
    Another study focused on the synthesis of novel derivatives of pyrazolo[3,4-b]pyridine that exhibited significant antitubercular activity against the H37Rv strain of M. tuberculosis. These findings highlight the versatility of this compound class beyond oncology applications .

Pharmacokinetics

Research on similar compounds suggests that they exhibit favorable pharmacokinetic profiles, including good plasma stability and low inhibitory activity against cytochrome P450 enzymes. This aspect is crucial for minimizing drug-drug interactions and enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, and how are intermediates purified?

  • Methodological Answer : A common approach involves cyclization reactions using hydrazine derivatives and halogenated precursors. For example, bromination of pyrazolo-pyridine intermediates (e.g., using HBr or NBS) followed by methoxy group introduction via nucleophilic substitution. Purification often employs flash column chromatography with gradients of ethyl acetate/hexane, and recrystallization from ethanol or ethyl acetate to isolate crystalline products . Validation via 1H^1H-NMR and HRMS ensures structural fidelity .

Q. How is the purity and identity of 4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine confirmed in academic settings?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and bromine/methoxy integration .
  • Mass Spectrometry : HRMS (ESI or EI) for exact mass validation .
  • Melting Point Analysis : Consistency with literature values (e.g., 72–79°C for related brominated pyrazoles) .

Q. What safety protocols are recommended for handling brominated pyrazolo-pyridines?

  • Methodological Answer : Key precautions include:

  • Use of fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact .
  • Neutralization of waste with sodium thiosulfate to reduce bromine reactivity .
  • Storage in airtight containers under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution steps for methoxy group installation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxy sources (e.g., NaOMe) .
  • Catalysis : DMAP or Et3_3N accelerates Boc-protection and deprotection steps, reducing side reactions .
  • Temperature Control : Mild heating (50–80°C) balances reactivity and minimizes decomposition .

Q. What strategies resolve regioselectivity challenges during bromination of pyrazolo-pyridine scaffolds?

  • Methodological Answer :

  • Directing Groups : Electron-donating groups (e.g., methoxy) direct bromination to meta positions .
  • Computational Guidance : DFT calculations predict electrophilic aromatic substitution sites, validated by 1H^1H-NMR coupling patterns .
  • Protection/Deprotection : Temporary Boc protection of reactive NH groups prevents undesired bromination .

Q. How are conflicting spectral data (e.g., NMR vs. HRMS) reconciled during structural validation?

  • Methodological Answer :

  • Cross-Validation : Repeat NMR under varied conditions (e.g., DMSO-d6_6) to resolve signal splitting.
  • Isotopic Pattern Analysis : HRMS isotopic clusters (e.g., 79Br^{79}Br/81Br^{81}Br) confirm bromine presence .
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, as demonstrated for related pyrimidine derivatives .

Q. What green chemistry approaches are applicable to pyrazolo-pyridine synthesis?

  • Methodological Answer :

  • Oxidant Selection : Sodium hypochlorite in ethanol enables oxidative ring closure with minimal waste, avoiding toxic Cr(VI) reagents .
  • Solvent Recycling : Ethanol/water mixtures reduce environmental impact .
  • Catalytic Methods : Transition-metal catalysis (e.g., Pd0^0) for Suzuki couplings improves atom economy .

Q. How are reactive intermediates (e.g., Grignard reagents) stabilized in pyrazolo-pyridine functionalization?

  • Methodological Answer :

  • Low-Temperature Reactions : Grignard additions at −78°C (dry ice/acetone baths) prevent side reactions .
  • Inert Atmosphere : Schlenk lines or gloveboxes protect air-sensitive intermediates .
  • Quenching Protocols : Gradual addition to aqueous NH4_4Cl minimizes exothermic decomposition .

Data Contradiction Analysis

Q. How should discrepancies in melting points or spectral data between batches be investigated?

  • Methodological Answer :

  • Reproducibility Checks : Repeat synthesis under identical conditions to rule out procedural errors.
  • Impurity Profiling : TLC or HPLC identifies byproducts; column chromatography removes persistent impurities .
  • Collaborative Validation : Cross-lab NMR/HRMS comparisons ensure instrument calibration .

Tables of Key Data

Property Typical Values/Procedures References
Purification Method Flash chromatography (SiO2_2, EtOAc/hexane)
Yield Optimization 29–88% via Boc protection and Pd catalysis
Characterization 1H^1H-NMR (δ 7.5–8.5 ppm for aromatic H)
Hazard Classification H290-H373 (corrosive, toxic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.